molecular formula C16H15Cl2N3O B4143580 3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride

3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride

Cat. No.: B4143580
M. Wt: 336.2 g/mol
InChI Key: LDZLEGMVBJDLDS-UHFFFAOYSA-N
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Description

3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and an oxadiazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Properties

IUPAC Name

3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c1-11-5-7-12(8-6-11)16-19-15(21-20-16)10-18-14-4-2-3-13(17)9-14;/h2-9,18H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZLEGMVBJDLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
Reactant of Route 5
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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride
Reactant of Route 6
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3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride

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